

Application Note: Quantification of Norbenzphetamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norbenzphetamine

Cat. No.: B092178

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **norbenzphetamine** in human plasma. The protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of **norbenzphetamine**.

Introduction

Norbenzphetamine is the major active metabolite of the sympathomimetic amine benzphetamine, a prescription anorectic agent. Accurate and reliable quantification of **norbenzphetamine** in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and clinical effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.^[1] This application note provides a detailed protocol for the determination of **norbenzphetamine** in human plasma, which can be readily implemented in a research or clinical laboratory setting.

Experimental

Materials and Reagents

- **Norbenzphetamine** hydrochloride (certified reference standard)
- **Norbenzphetamine-d5** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Methyl tert-butyl ether (MTBE)
- Human plasma (K2-EDTA)
- Deionized water

Sample Preparation

A liquid-liquid extraction (LLE) was employed for the extraction of **norbenzphetamine** and the internal standard from human plasma.^[2]

- Allow all samples and standards to thaw to room temperature.
- Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 25 µL of the internal standard working solution (**Norbenzphetamine-d5** in 50% methanol) to each tube.
- Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex for 10 seconds to basify the sample.
- Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean microcentrifuge tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 column.

- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.5 min: 95% B
 - 3.5-3.6 min: 95-5% B

- 3.6-5.0 min: 5% B

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500°C
- IonSpray Voltage: 5500 V

The predicted MRM transitions for **norbenzphetamine** and its deuterated internal standard are listed below. The precursor ion for **norbenzphetamine** is its protonated molecule $[M+H]^+$. The product ions are generated through collision-induced dissociation (CID). A common fragmentation pathway for phenethylamines involves the cleavage of the C α -C β bond, leading to the formation of a stable tropylium ion (m/z 91).

Table 1: Predicted MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Declustering Potential (V)
Norbenzphetamine (Quantifier)	226.2	91.1	150	25	80
Norbenzphetamine (Qualifier)	226.2	117.1	150	20	80
Norbenzphetamine-d5 (IS)	231.2	96.1	150	25	80

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following tables summarize the expected performance characteristics of this method based on similar assays for related compounds.[\[2\]](#)
[\[3\]](#)[\[4\]](#)

Linearity

The calibration curve is expected to be linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r^2) should be ≥ 0.99 .

Table 2: Calibration Curve Summary

Analyte	Range (ng/mL)	r^2
Norbenzphetamine	0.1 - 100	≥ 0.99

Accuracy and Precision

The intra- and inter-day accuracy and precision are expected to be within $\pm 15\%$ ($\pm 20\%$ at the Lower Limit of Quantification, LLOQ).

Table 3: Intra-day Accuracy and Precision

Spiked Concentration (ng/mL)	Mean Measured Concentration (ng/mL) (n=6)	Accuracy (%)	Precision (%RSD)
0.1 (LLOQ)	0.105	105.0	≤ 15.0
0.3 (Low QC)	0.291	97.0	≤ 10.0
5.0 (Mid QC)	5.15	103.0	≤ 8.0
80.0 (High QC)	78.4	98.0	≤ 7.0

Table 4: Inter-day Accuracy and Precision

Spiked Concentration (ng/mL)	Mean Measured Concentration (ng/mL) (n=18, 3 days)	Accuracy (%)	Precision (%RSD)
0.1 (LLOQ)	0.108	108.0	≤ 18.0
0.3 (Low QC)	0.297	99.0	≤ 12.0
5.0 (Mid QC)	5.09	101.8	≤ 9.0
80.0 (High QC)	79.2	99.0	≤ 8.0

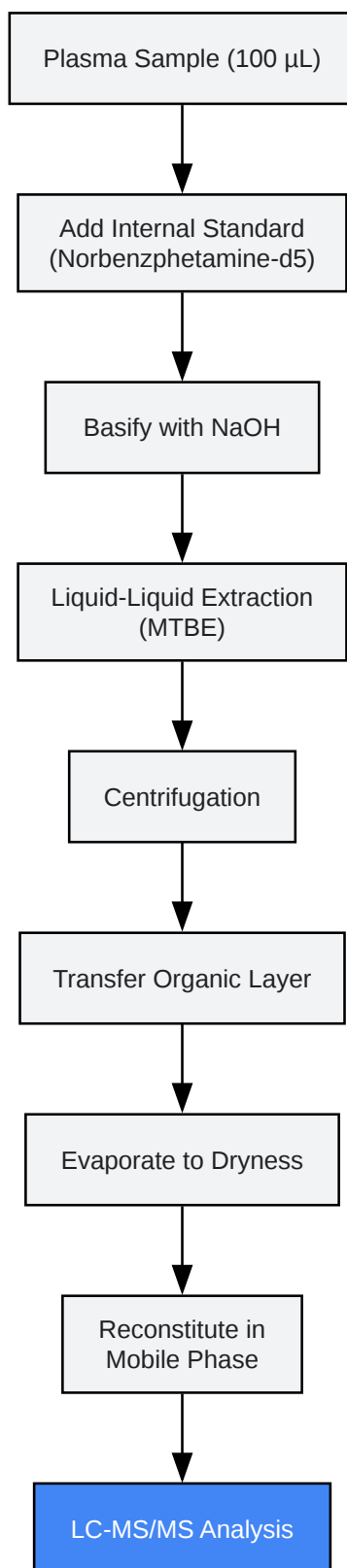
Recovery and Matrix Effect

The extraction recovery and matrix effect should be consistent and reproducible.

Table 5: Recovery and Matrix Effect

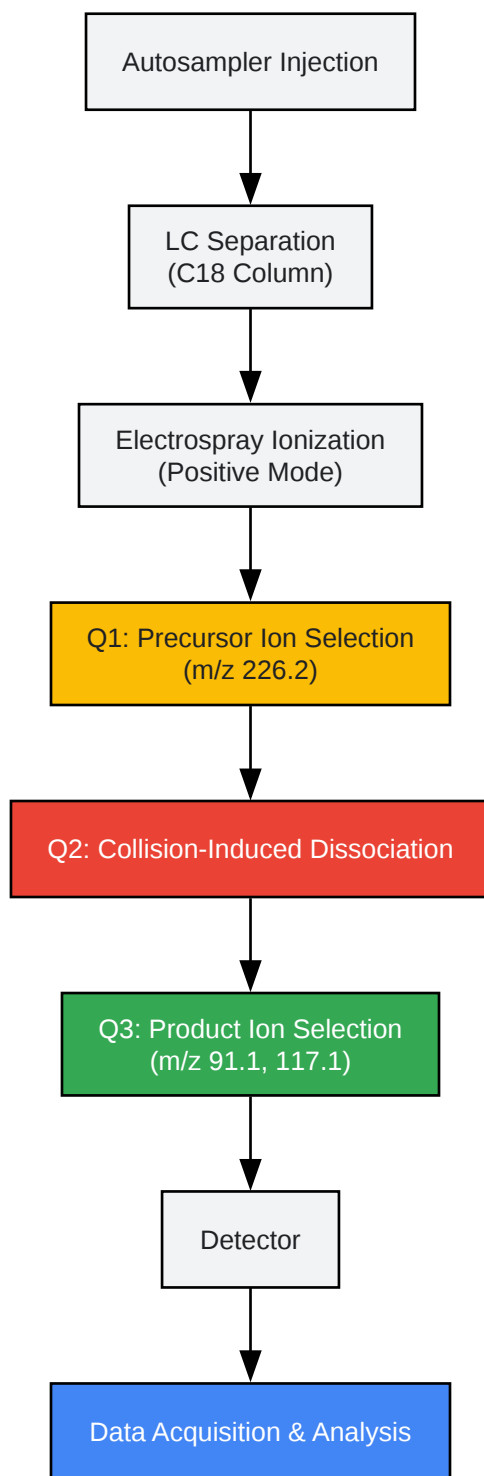
QC Level	Extraction Recovery (%)	Matrix Effect (%)
Low QC	85 - 95	90 - 110
Mid QC	88 - 98	92 - 108
High QC	90 - 100	95 - 105

Experimental Workflow and Signaling Pathways



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Caption: Sample preparation workflow for **norbenzphetamine** from plasma.



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Caption: LC-MS/MS analysis workflow for **norbenzphetamine**.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of **norbenzphetamine** in human plasma. The simple liquid-liquid extraction procedure offers good recovery and minimal matrix effects. This method meets the requirements for bioanalytical method validation and is suitable for a variety of research applications.

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References

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